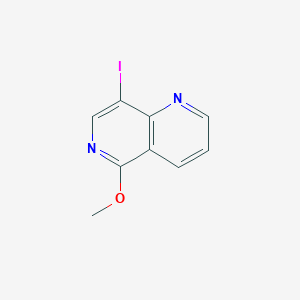

8-Iodo-5-methoxy-1,6-naphthyridine

Description

Structure

3D Structure

Properties

CAS No. |

107484-71-9 |

|---|---|

Molecular Formula |

C9H7IN2O |

Molecular Weight |

286.07 g/mol |

IUPAC Name |

8-iodo-5-methoxy-1,6-naphthyridine |

InChI |

InChI=1S/C9H7IN2O/c1-13-9-6-3-2-4-11-8(6)7(10)5-12-9/h2-5H,1H3 |

InChI Key |

QIAKROXTTKNYJA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C2=C1C=CC=N2)I |

Origin of Product |

United States |

Synthetic Methodologies for the 1,6 Naphthyridine Core and Its Derivatives

Foundational Cyclization Strategies for 1,6-Naphthyridine (B1220473) Construction

The initial formation of the bicyclic 1,6-naphthyridine ring system is typically achieved through classical condensation and cyclization reactions. These methods involve the construction of one pyridine (B92270) ring onto a pre-existing one.

The Skraup reaction, a venerable method for quinoline (B57606) synthesis, has been adapted for the preparation of 1,6-naphthyridines. acs.org This approach typically involves heating an aminopyridine with a glycerol (B35011) derivative, sulfuric acid, and an oxidizing agent. acs.org For the synthesis of 1,6-naphthyridine, the starting material is 4-aminopyridine (B3432731). acs.org The reaction proceeds via a cyclization of the aminopyridine with acrolein, which is generated in situ from the dehydration of glycerol.

However, the traditional Skraup reaction can be challenging, often characterized by violent, exothermic conditions and modest yields. acs.org To mitigate these issues, refinements have been developed. One significant modification involves the use of 4-aminopyridine-N-oxide as the starting material. This adaptation leads to the formation of 1,6-naphthyridine-N-oxide, which can then be reduced to the final 1,6-naphthyridine product in a subsequent step. acs.org The Skraup reaction is particularly suited for producing 1,5-, 1,6-, and 1,8-naphthyridine (B1210474) isomers.

Table 1: Comparison of Skraup Reaction Approaches for 1,6-Naphthyridine

| Starting Material | Key Reagents | Intermediate Product | Notes |

| 4-Aminopyridine | Glycerol, H₂SO₄, Oxidizing Agent | Direct formation | Often results in low yields and harsh reaction conditions. acs.org |

| 4-Aminopyridine-N-oxide | Glycerol, H₂SO₄, Oxidizing Agent | 1,6-Naphthyridine-N-oxide | Offers a more controlled reaction pathway; requires a final reduction step. acs.org |

Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) and cascade sequences for their efficiency and atom economy. These strategies allow for the construction of complex molecular architectures in a single pot. An environmentally benign protocol for synthesizing naphthyridine derivatives involves a regioselective multi-component "on-water" reaction of isatin, malononitrile, and 3-aminopyrazole. nih.gov This process proceeds through a series of steps including Knoevenagel condensation, Michael addition, hydrolysis, cyclization, decarboxylation, and aromatization to yield the final products. nih.gov

Another example involves the synthesis of 1,6-naphthyridin-2(1H)-ones, where a nitrile group can be introduced at the C8 position through cyclization of intermediates derived from pyridones. nih.gov Such cascade reactions provide rapid access to highly substituted 1,6-naphthyridine cores, which are valuable for creating libraries of potential drug candidates. nih.gov

Advanced Synthetic Approaches to Functionalized 1,6-Naphthyridines

The synthesis of specifically substituted derivatives like 8-iodo-5-methoxy-1,6-naphthyridine requires precise and regioselective functionalization methods. These advanced techniques are crucial for installing the iodo and methoxy (B1213986) groups at the desired positions on the naphthyridine core.

The introduction of a halogen atom, particularly iodine, at the 8-position of the 1,6-naphthyridine ring is a key step for derivatives like the subject compound. While direct electrophilic halogenation of the electron-deficient pyridine ring can be difficult, functionalization at the C8 position is achievable. Syntheses leading to 1,6-naphthyridin-2(1H)-ones have demonstrated that substituents, such as a nitrile group, can be installed at the C8 position during the ring-forming process. nih.gov

For the introduction of an iodine atom onto a pre-formed naphthyridine core, a common strategy for related heteroaromatics involves directed ortho-metalation followed by quenching with an iodine source like I₂. Alternatively, a precursor with a leaving group at the C8 position could undergo a halogen exchange reaction. The existence of C8-functionalized 1,6-naphthyridines in the literature confirms the feasibility of these transformations, which are essential for creating building blocks for cross-coupling reactions.

The regioselective placement of a methoxy group at the C5 position of the 1,6-naphthyridine scaffold can be accomplished through several distinct strategies.

One approach is to construct the naphthyridine ring from a pyridine precursor that already contains the desired methoxy group. For example, the synthesis of a tetrahydro-1,6-naphthyridine scaffold has been achieved starting from 2-methoxy-6-methylpyridine, where the methoxy group is carried through the synthetic sequence. acs.org

A second strategy involves the nucleophilic aromatic substitution (SNA_r) of a suitable leaving group (e.g., a halogen) at the C5 position. The electron-withdrawing nature of the ring nitrogens activates the C5 position towards attack by a nucleophile like sodium methoxide (B1231860). This is a standard method for introducing alkoxy groups onto heteroaromatic systems. The synthesis of 1,6-naphthyridin-2(1H)-ones with diverse substituents at the C5 position has been reported, underscoring the viability of this position for functionalization. nih.gov Finally, the synthesis of natural products like isoaaptamine, a benzo[de] Current time information in Bangalore, IN.nih.govnaphthyridine derivative, also involves the incorporation of methoxy groups as part of a multi-step total synthesis. nih.gov

Table 2: Strategies for Introducing the 5-Methoxy Group

| Strategy | Description | Example Precursor/Reagent |

| Precursor-based | The methoxy group is present on the starting pyridine ring before the naphthyridine core is formed. | 2-Methoxy-6-methylpyridine acs.org |

| Nucleophilic Substitution | A leaving group at the C5 position is displaced by a methoxide source. | 5-Chloro-1,6-naphthyridine + Sodium Methoxide |

| Total Synthesis | The methoxy group is incorporated during a complex, multi-step synthesis of a larger molecule. | Synthesis of Isoaaptamine nih.gov |

Many biologically active molecules are chiral, making the asymmetric synthesis of specific enantiomers a critical goal. The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffolds has been a significant challenge, with the first enantioselective synthesis of this ring system being reported only recently. acs.org

This breakthrough was achieved during the development of a scalable route to TAK-828F, a potent RORγt inverse agonist. acs.org The key transformation establishing the chiral center is a ruthenium-catalyzed asymmetric transfer hydrogenation of a 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide intermediate. acs.org This highly efficient reaction proceeds with excellent enantioselectivity, providing the desired (R)-enantiomer, which is a crucial building block for the final drug molecule. acs.org This method represents a major advance over previous non-enantioselective routes, such as those relying on Pictet-Spengler-type cyclizations. acs.org

Rapid Diversification Strategies Utilizing Heteroaryl Ditriflates

A significant advancement in the efficient synthesis and diversification of the 1,6-naphthyridine scaffold involves the use of heteroaryl ditriflate intermediates. acs.orgnih.gov This modern approach provides a convenient and rapid method for producing highly substituted 1,6-naphthyridines, overcoming the limitations of traditional multi-step synthetic sequences. thieme-connect.comacs.org

The core of this strategy, developed by researchers at Janssen Pharmaceutical Research and Development, is the use of 1,6-naphthyridine-5,7-ditriflates as versatile, bench-stable building blocks. acs.orgnih.gov These highly reactive intermediates can be engaged in one-pot difunctionalization reactions, allowing for the swift generation of diverse, drug-like products. acs.orgacs.org

The synthetic pathway commences with the formation of 1,6-naphthyridine-5,7-dione precursors. thieme-connect.com This is achieved through a tandem nitrile hydration and base-mediated cyclization procedure under mild conditions. thieme-connect.comnih.gov The key step is the subsequent conversion of these dione (B5365651) intermediates into the corresponding 1,6-naphthyridine-5,7-ditriflates. acs.org This transformation creates a doubly activated heterocycle primed for sequential functionalization. thieme-connect.com

A crucial aspect of this methodology is the regioselective reactivity of the ditriflate intermediate. The C5-position reacts selectively first, allowing for the introduction of a diverse range of substituents through reactions like Suzuki or Buchwald-Hartwig cross-coupling, or nucleophilic aromatic substitution (SNAr). thieme-connect.comacs.org Following the initial functionalization at C5, the remaining C7-triflate can be subjected to a second, different coupling reaction. acs.org This sequential, one-pot protocol enables the differential substitution at both the C5 and C7 positions, providing rapid access to a wide array of 5,7,8-trisubstituted naphthyridines. thieme-connect.com

This method forgoes traditional heterocyclic amide activation strategies in favor of the one-pot ditriflation and regioselective substitution, streamlining the synthesis of functionalized naphthyridines. acs.org The ability to use a single, easily diversified building block to generate novel chemical matter represents a significant advantage for medicinal chemistry programs. acs.org

Table 1: Key Intermediates in the Heteroaryl Ditriflate Strategy

| Intermediate Name | Structure | Role in Synthesis |

| 2-Cyanoalkylnicotinic Ester | Varies | Starting material for dione formation thieme-connect.com |

| 1,6-Naphthyridine-5,7-dione | Varies | Precursor to the ditriflate intermediate thieme-connect.comnih.gov |

| 1,6-Naphthyridine-5,7-ditriflate | Varies | Key bench-stable, highly reactive intermediate for diversification acs.orgnih.gov |

Table 2: Examples of One-Pot Diversification of a C8-Substituted Naphthyridine Ditriflate

| Entry | C5-Substituent (Reagent 1) | C7-Substituent (Reagent 2) | Yield (%) |

| 1 | cPr (cPr-ZnBr) | -OTf | 85 |

| 2 | CH2CO2tBu (tBuO2CCH2-ZnBr) | -OTf | 83 |

| 3 | cPr (cPr-ZnBr) | CN (Zn(CN)2) | 71 |

| 4 | cPr (cPr-ZnBr) | NH-Gly-tBu (tBu-Gly-NH2) | 65 |

| 5 | cPr (cPr-ZnBr) | P(O)Me2 (HP(O)Me2) | 58 |

| 6 | cPr (cPr-ZnBr) | OCH2CH2OH (HOCH2CH2OH) | 74 |

| Data derived from a representative scheme for one-pot diversification showing sequential Negishi and cross-coupling reactions. acs.org |

Chemical Reactivity and Derivatization Strategies for 8 Iodo 5 Methoxy 1,6 Naphthyridine

Reactivity Profile of the 1,6-Naphthyridine (B1220473) Nucleus

The reactivity of the 1,6-naphthyridine ring system is characterized by the influence of the two nitrogen atoms, which affects the electron distribution and susceptibility to both electrophilic and nucleophilic attack.

Electrophilic Substitution Patterns in 1,6-Naphthyridines

The presence of two nitrogen atoms in the 1,6-naphthyridine nucleus deactivates the ring system towards electrophilic aromatic substitution. The nitrogen atoms are electron-withdrawing, reducing the electron density of the aromatic rings and making them less susceptible to attack by electrophiles. However, under forcing conditions, electrophilic substitution can occur, typically at positions with relatively higher electron density.

Nucleophilic Aromatic Substitution with Labile Groups

Conversely, the electron-deficient nature of the 1,6-naphthyridine ring makes it prone to nucleophilic aromatic substitution (SNA_r), particularly when a good leaving group is present on the ring. youtube.comlibretexts.orgyoutube.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org The presence of electron-withdrawing groups, such as the nitrogen atoms in the naphthyridine core, stabilizes this intermediate, thereby facilitating the substitution. libretexts.orgmasterorganicchemistry.com Labile groups, such as halogens, are readily displaced by a variety of nucleophiles. youtube.com

Targeted Derivatization via the 8-Iodo Substituent

The iodine atom at the 8-position of 8-Iodo-5-methoxy-1,6-naphthyridine is a key functional group that enables a multitude of derivatization strategies, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The iodo substituent at the 8-position serves as an excellent coupling partner in these transformations.

Suzuki Coupling: This reaction involves the coupling of the iodo-naphthyridine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org The Suzuki-Miyaura coupling is widely used for the synthesis of biaryl compounds and has broad functional group tolerance. libretexts.orgresearchgate.net The reaction mechanism involves an oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 8-iodo-1,6-naphthyridine (B2902333) and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org It is typically co-catalyzed by palladium and copper salts and requires a base. wikipedia.orgorganic-chemistry.org The reaction is valuable for synthesizing arylalkynes and conjugated enynes. libretexts.org

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples the 8-iodo-1,6-naphthyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for C-C bond formation and typically proceeds with high trans selectivity. organic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Organoboron (e.g., boronic acid) | Pd catalyst, base | Biaryl |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, base | Arylalkyne |

| Heck | Alkene | Pd catalyst, base | Substituted alkene |

Copper-Mediated Coupling Reactions

In addition to palladium, copper-based catalysts can also be employed for cross-coupling reactions involving the 8-iodo substituent. While palladium catalysis is more common for Suzuki and Heck reactions, copper can be particularly useful in certain coupling reactions, such as Ullmann-type couplings, to form carbon-oxygen or carbon-nitrogen bonds. Copper can also serve as a co-catalyst in Sonogashira couplings. wikipedia.orgorganic-chemistry.org

Nucleophilic Displacement of Iodine

While less common than cross-coupling reactions due to the strength of the carbon-iodine bond, direct nucleophilic displacement of the iodine atom can be achieved under specific conditions with strong nucleophiles. The electron-deficient nature of the 1,6-naphthyridine ring system can facilitate this type of reaction.

Structure Activity Relationship Sar Investigations of 1,6 Naphthyridine Scaffolds

Positional and Substituent Effects on Biological Activity

The substitution pattern on the 1,6-naphthyridine (B1220473) ring system is a critical determinant of biological activity. Analysis of large compound libraries reveals distinct trends in substitution at various positions. For instance, in the 1,6-naphthyridin-2(1H)-one series, the most frequently encountered modification is at the N1 position, while positions C5 and C7 are also common sites for substitution. nih.gov The presence or absence of a double bond between C3 and C4, combined with the specific substituents, often dictates the primary biological activity of the resulting compound. mdpi.com

The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and enhance its biological activity. Halogenation can improve membrane permeability, metabolic stability, and binding affinity. A survey of natural products has shown that halogenation increases the bioactivity in over 70% of cases, with more than half showing at least a twofold enhancement. nih.gov This is often attributed to the ability of halogens to form halogen bonds (XBs), which are favorable interactions with biological targets. nih.gov

In the context of 1,6-naphthyridine scaffolds, halogen substituents are frequently utilized. For 1,6-naphthyridin-2(1H)-ones, halogen substituents at the C5 position are found in approximately 15% of reported structures with a C3-C4 single bond. nih.gov While specific SAR data for an 8-iodo substitution on the 1,6-naphthyridine core is not extensively detailed in the provided context, the principles of halogenation suggest it would significantly influence the compound's electronic distribution and steric profile, thereby altering its interaction with target proteins. For example, in the related benzo[b] nih.govnih.govnaphthyridine series developed as MAO-B inhibitors, the introduction of a fluorine atom onto a phenylethynyl substituent at the 1-position resulted in one of the most potent compounds in the series. mdpi.com

Alkoxy groups, particularly the methoxy (B1213986) group, are vital in modulating the biological activity of heterocyclic compounds. They can act as hydrogen bond acceptors and influence the molecule's solubility, metabolic stability, and conformation.

The position and presence of methoxy groups have been shown to be significant in various naphthyridine derivatives:

Topoisomerase Inhibitors: In the dibenzo[c,h] nih.govnih.govnaphthyridin-6-one class of topoisomerase I inhibitors, the presence of 8,9-dimethoxy substituents is a feature of potent compounds like Topovale (ARC-111) and Genz-644282. nih.gov

MAO Inhibitors: For chalcone-based monoamine oxidase (MAO) inhibitors, the introduction of trimethoxy substituents on one of the phenyl rings was found to shift the selectivity from MAO-B towards MAO-A. nih.gov

Carbonic Anhydrase Inhibitors: In a series of nih.govmdpi.com-naphthyridine derivatives, a methoxy substitution at the meta position of a benzene (B151609) ring attached to the core scaffold produced the most potent inhibitor of carbonic anhydrase II (CA-II). nih.gov

Naturally Occurring Naphthyridines: Several naturally derived naphthyridine alkaloids, such as 10-methoxycanthin-6-one and erymelanthine, feature methoxy groups as part of their bioactive structures. nih.govmdpi.com

SAR Studies Against Specific Biological Targets

The versatility of the 1,6-naphthyridine scaffold has led to its investigation against a wide array of biological targets. researchgate.net

Topoisomerases (Type I and II) Derivatives of dibenzo[c,h] nih.govnih.govnaphthyridin-6-one have been identified as potent topoisomerase I (Topo I) inhibitors. nih.gov These compounds act by stabilizing the covalent complex between DNA and Topo I. nih.gov SAR studies led to the development of Genz-644282, which features 8,9-dimethoxy substituents and a 2-N-methylaminoethyl group at the 5-position. nih.gov Additionally, tetrahydro indeno-1,5-naphthyridines have been studied as inhibitors of Leishmania Topo IB. researchgate.net

Kinases (CDK8/19, FGFR4, AXL, PDK-1, PKC) The 1,6-naphthyridine scaffold has proven to be a fertile ground for the development of kinase inhibitors.

FGFR4: A series of 1,6-naphthyridine-2-one derivatives were developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in colorectal cancer. nih.gov The most promising compound, 19g , showed excellent kinase selectivity and significant tumor inhibition in a xenograft mouse model. nih.gov

CDK8/19: A scaffold-hopping approach led to the discovery of 2,8-disubstituted-1,6-naphthyridines as dual inhibitors of Cyclin-Dependent Kinase 8 and 19 (CDK8/19). It was found that introducing an amino substituent at the C5 position was crucial for preventing rapid metabolism by aldehyde oxidase. researchgate.net

c-Met: 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-ones have been identified as a class of c-Met kinase inhibitors. nih.gov A comprehensive SAR study highlighted the importance of an N-1 alkyl substituent with a terminal amino group, a hydrophobic substituted benzyl (B1604629) group at the N-3 position, and a 4'-carboxamide phenoxy group at the C-5 position for potent inhibition. nih.gov

| Kinase Target | Scaffold | Key SAR Findings | Reference |

|---|---|---|---|

| FGFR4 | 1,6-Naphthyridine-2-one | Compound 19g identified as lead with high selectivity and in vivo efficacy. | nih.gov |

| CDK8/19 | 2,8-Disubstituted-1,6-naphthyridine | Amino group at C5 is critical to block aldehyde oxidase-mediated metabolism. | researchgate.net |

| c-Met | 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one | Essential groups: N1-alkylamino, N3-benzyl, and C5-(4'-carboxamide phenoxy). | nih.gov |

DNA Gyrase No specific SAR studies for 1,6-naphthyridine derivatives against DNA gyrase were identified in the provided search results.

Carbonic Anhydrase and Alkaline Phosphatase Although based on the isomeric nih.govmdpi.com-naphthyridine scaffold, studies have identified dual inhibitors of alkaline phosphatase (AP) and carbonic anhydrase (CA), enzymes implicated in conditions like rheumatoid arthritis. nih.gov All tested compounds showed inhibitory activity in the low micromolar range. nih.gov The most potent inhibitor against CA-II, compound 1g , featured a methoxy group at the meta position of a peripheral benzene ring, with an IC₅₀ value of 0.10 µM. nih.gov

| Compound | Substitution Pattern | CA-II IC₅₀ (µM) | h-IAP IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1g | m-methoxy substitution on benzene ring | 0.10 ± 0.04 | 1.54 ± 0.08 | nih.gov |

| 1e | Butane at pyrrolo nih.govmdpi.com-Naphthyridine ring | 0.44 ± 0.19 | 1.67 ± 0.08 | nih.gov |

| Acetazolamide (Standard) | - | 0.03 ± 0.001 | - | nih.gov |

Monoamine Oxidase B (MAO B) Benzo[b] nih.govnih.govnaphthyridine derivatives have been synthesized and evaluated as MAO B inhibitors, a target for Alzheimer's disease. mdpi.com Compounds featuring a 1-phenylethynyl substituent proved to be inhibitors in the low micromolar range. The analog 5g , with a 4-fluorophenyl)ethynyl group, had an IC₅₀ of 1.35 μM, comparable to the known inhibitor pargyline. mdpi.com

The 1,6-naphthyridine scaffold is prominent in the development of HIV-1 integrase inhibitors. The compound L-870,810 contains an 8-hydroxy- nih.govnih.gov-naphthyridine-7-carboxamide pharmacophore and potently inhibits the strand transfer step of integration. nih.gov Interestingly, viral resistance to L-870,810 is conferred by unique mutations in the integrase enzyme (at residues 72, 121, and 125), which are distinct from those that cause resistance to diketo acid inhibitors, despite having an identical mechanism of action. nih.gov This highlights the subtle but critical role of the scaffold in dictating inhibitor-enzyme interactions.

Further exploration led to the development of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives that target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75) binding site on integrase, representing a different class of HIV-1 replication inhibitors. acs.org Additionally, SAR studies on 1,6-naphthyridone scaffolds led to the identification of NM13 , which combines the 1,6-naphthyridone nucleus with a C7 benzothiazolpiperazine group, resulting in potent and highly selective anti-HIV activity. nih.gov

Computational Approaches in SAR Elucidation

Computational chemistry plays a crucial role in understanding the SAR of 1,6-naphthyridine derivatives and in guiding the design of new, more potent inhibitors.

Molecular Docking: This technique is widely used to predict and analyze the binding modes of inhibitors within the active site of their target proteins. For example, docking studies of 5H-benzo[c] nih.govmdpi.comnaphthyridin-6-one analogs in the ATP binding site of Aurora kinase A provided critical insights for structure-guided optimization. nih.gov Similarly, docking was used to study the interactions of nih.govmdpi.com-naphthyridine derivatives with alkaline phosphatase and carbonic anhydrase. nih.gov

Density Functional Theory (DFT): DFT calculations have been used to correlate the electronic properties of molecules with their biological activity. For the nih.govmdpi.com-naphthyridine inhibitors of CA and AP, DFT results showed that the most potent compound, 1g , also had the highest dipole moment, suggesting a link between its polar character and inhibitory activity. nih.gov

Multi-Component Reaction Design: Computational modeling has been applied in the synthesis planning of 1,6-naphthyridine derivatives. Molecular docking studies were performed on compounds synthesized via multi-component reactions to predict their antimicrobial activities. ekb.eg

These computational approaches provide a molecular-level understanding of the interactions that govern biological activity, enabling more rational and efficient drug design based on the 1,6-naphthyridine scaffold.

Computational Chemistry Approaches in 1,6 Naphthyridine Research

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to forecast the binding mode of a small molecule ligand, such as a 1,6-naphthyridine (B1220473) derivative, within the active site of a target protein. This profiling is crucial for understanding the basis of molecular recognition and for designing inhibitors with improved potency and selectivity.

Studies on related 1,6-naphthyridine structures have successfully used molecular docking to predict binding modes and guide inhibitor design. For instance, research on 8-hydroxy-1,6-naphthyridine-7-carboxamide derivatives as inhibitors of the human cytomegalovirus (HCMV) pUL89-C endonuclease has demonstrated the utility of this approach. nih.gov Molecular modeling of these analogs helped to corroborate their binding to the pUL89-C active site, providing a structural hypothesis for their observed biological activity. nih.gov The insights gained from such studies are instrumental in understanding how substituents on the 1,6-naphthyridine core, analogous to the iodo and methoxy (B1213986) groups on the target compound, can influence target engagement.

A detailed analysis of docking results reveals specific interactions that stabilize the ligand-target complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For the HCMV pUL89-C endonuclease, the active site contains a classic DDE motif (comprising residues D463, E534, and D651) that chelates two essential manganese ions (Mn²⁺) required for its enzymatic activity. nih.gov

Docking studies of 8-hydroxy-1,6-naphthyridine-7-carboxamide analogs into the pUL89-C active site showed how these compounds orient themselves to interact with this key motif. The analysis revealed that substitutions at the C5 position of the naphthyridine ring led to markedly different binding modes. nih.gov For example, a chloro group at C5 resulted in a different orientation compared to a phenyl ring at the same position. nih.gov This highlights the critical role that substituents play in defining the binding orientation and interaction profile within the active site. Although not specifically studying the 8-iodo-5-methoxy derivative, these findings underscore how modifications at the C5 position are pivotal for modulating interactions with key active site residues.

Table 1: Key Interactions in the Docking of 1,6-Naphthyridine Analogs with HCMV pUL89-C

| Interacting Ligand Moiety | Target Active Site Component | Type of Interaction | Reference |

|---|---|---|---|

| 8-hydroxy-1,6-naphthyridine core | DDE motif (D463, E534, D651) | Metal chelation via Mn²⁺ ions | nih.gov |

| C5-substituent (e.g., chloro, phenyl) | Active site pocket | Steric and hydrophobic interactions | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. insilico.eunih.gov By identifying key physicochemical properties, or "descriptors," that influence activity, QSAR models can be used to predict the potency of new, unsynthesized molecules.

For the broader class of naphthyridines, QSAR studies have been successfully applied. For example, a study on 1,8-naphthyridin-4-ones, which act as inhibitors of photosystem II, developed a four-parameter QSAR model using molecular connectivity indices. acs.org This model accounted for approximately 87% of the variance in the inhibitory activity of the compounds studied. acs.org The analysis suggested that the position, size, and polarity of substituents on the naphthyridine ring are the primary factors controlling their biological function. acs.org Such models are valuable for optimizing lead compounds by suggesting which structural modifications are likely to enhance activity.

Three-dimensional QSAR (3D-QSAR) extends the classical QSAR approach by considering the three-dimensional properties of molecules. slideshare.net Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for building predictive models. nih.govunicamp.br CoMFA calculates steric and electrostatic fields around a set of aligned molecules, while CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. slideshare.netunicamp.br These fields are then correlated with biological activity to generate a predictive model.

A 3D-QSAR study performed on pyridopyridazin-6-ones, a class of compounds structurally related to naphthyridines, illustrates the application of these methods. youtube.com In this work, CoMFA and CoMSIA were used to model the inhibition of p38-α mitogen-activated protein kinase (MAPK). youtube.com The models were built using a training set of 45 compounds and validated with an external test set of 25 compounds. youtube.com The resulting contour maps from the CoMFA and CoMSIA models provide a visual guide for drug design, indicating regions where steric bulk, positive or negative charge, or hydrophobicity would be favorable or unfavorable for activity. unicamp.br

Table 2: Statistical Results of a 3D-QSAR Study on p38-α MAPK Inhibitors

| Model | q² (Cross-validated r²) | r²ncv (Non-cross-validated r²) | r²pred (Predictive r²) | Reference |

|---|---|---|---|---|

| CoMFA | 0.611 | 0.973 | 0.630 | youtube.com |

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the energy of a system can be determined from its electron density. youtube.comyoutube.com DFT is widely used in chemistry to calculate molecular properties like geometries, vibrational frequencies, and electronic characteristics.

For the 1,6-naphthyridine scaffold, DFT calculations have proven to be a highly relevant tool. In one study, anharmonic DFT calculations were used to accurately determine the rotational energy levels of 1,6-naphthyridine. nih.gov The excellent agreement between the calculated and experimentally measured infrared spectrum demonstrated the predictive power of the theoretical approach, confirming its utility for analyzing the fundamental properties of this heterocyclic system. nih.gov

DFT calculations provide deep insights into the electronic structure of a molecule, which governs its stability and reactivity. Key parameters derived from these calculations are reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. orgchemres.org

Studies on related heterocyclic systems have used the HOMO-LUMO gap to assess stability and reactivity. orgchemres.org A smaller gap generally implies higher reactivity. Furthermore, the distribution of electron density, calculated via DFT, can identify the most likely sites for electrophilic or nucleophilic attack, providing a theoretical basis for understanding and predicting chemical reactions of the 1,6-naphthyridine ring system.

The 1,6-naphthyridine core is a bicyclic aromatic system. acs.org Aromaticity is a key property that confers significant thermodynamic stability. According to Hückel's rule, planar, cyclic, fully conjugated systems with (4n+2) π-electrons are aromatic. youtube.comyoutube.com The 1,6-naphthyridine system, as a diazanaphthalene, fits this description. acs.org

Computational methods, particularly DFT, can be used to quantify the degree of aromaticity. One of the most common methods is the calculation of the Nucleus-Independent Chemical Shift (NICS). orgchemres.org NICS values are calculated at the center of a ring; a large negative value is indicative of significant aromatic character. DFT-based NICS calculations have been used to assess aromaticity in a variety of heterocyclic rings, providing a quantitative measure of this fundamental electronic property. orgchemres.org This allows for a deeper understanding of the stability and electronic behavior of the 1,6-naphthyridine scaffold and its derivatives.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular Dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can elucidate conformational changes, binding pathways of ligands to receptors, and the stability of molecular complexes. nih.govnih.gov In the context of 1,6-naphthyridine research, MD simulations are instrumental in understanding how substitutions on the naphthyridine scaffold influence its three-dimensional structure, flexibility, and interactions with biological targets.

The dynamic nature of a molecule, such as 8-Iodo-5-methoxy-1,6-naphthyridine, is crucial for its biological activity. The accessible conformations it can adopt, and the stability of these conformations, dictate its ability to bind to a specific target protein. MD simulations can model the conformational landscape of this compound, identifying low-energy, stable conformations and the transitions between them. This information is vital for structure-based drug design, as it helps in understanding the bioactive conformation required for binding.

Furthermore, when studying the interaction of this compound with a target protein, MD simulations can reveal the stability of the ligand-protein complex. By simulating the complex over a period of time, researchers can analyze the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, which contribute to binding affinity. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are common metrics used to assess the stability of the complex. A stable complex will typically exhibit smaller fluctuations in RMSD over the simulation time.

Hypothetical Conformational Analysis of this compound

Table 1: Key Dihedral Angles and Their Preferred Orientations in this compound (Hypothetical Data)

| Dihedral Angle | Atom Definition | Predominant Angle (degrees) | Population (%) |

|---|---|---|---|

| τ1 | C4-C5-O-CH3 | 178.5 | 85 |

| τ2 | C4-C5-O-CH3 | -179.0 | 10 |

| τ3 | C6-N1-C8a-C8 | 2.1 | 98 |

| τ4 | C7-C8-C8a-N1 | -1.5 | 99 |

This table is interactive. You can sort and filter the data.

The hypothetical data in the table above suggests that the methoxy group (-OCH3) at the C5 position predominantly adopts a conformation where the methyl group is oriented away from the naphthyridine ring, which is often the sterically favored position. The small deviations in the dihedral angles of the ring system (τ3 and τ4) would indicate a rigid core structure, a common feature for many aromatic heterocyclic compounds.

Hypothetical Binding Stability Analysis with a Target Kinase

To illustrate how MD simulations can assess binding stability, we can consider a hypothetical scenario where this compound is docked into the ATP-binding site of a protein kinase. An MD simulation of the resulting complex would then be performed.

Table 2: Analysis of a Hypothetical 100 ns MD Simulation of this compound Bound to a Protein Kinase

| Metric | Average Value | Standard Deviation | Interpretation |

|---|---|---|---|

| Protein Backbone RMSD (Å) | 1.8 | 0.3 | Indicates a stable protein structure during the simulation. |

| Ligand RMSD (Å) | 0.9 | 0.2 | Suggests the ligand remains stably bound in the active site. |

| Number of H-Bonds (Ligand-Protein) | 3.2 | 0.8 | Highlights persistent hydrogen bonding interactions. |

| Binding Free Energy (MM/PBSA) (kcal/mol) | -9.5 | 1.2 | Predicts a favorable binding affinity. |

This table is interactive. You can sort and filter the data.

The results from this hypothetical simulation would suggest that this compound forms a stable complex with the kinase. The low RMSD values for both the protein and the ligand indicate minimal conformational changes and that the ligand does not dissociate from the binding pocket. The consistent presence of hydrogen bonds and a favorable binding free energy further support the stability of the interaction. Such computational insights are invaluable for the rational design and optimization of novel 1,6-naphthyridine derivatives as potent enzyme inhibitors.

Biological Targets and Mechanisms of Action of 1,6 Naphthyridine Derivatives

Enzyme Inhibition Mechanisms

1,6-Naphthyridine (B1220473) derivatives have been identified as potent inhibitors of several key enzyme families, disrupting fundamental cellular processes.

A primary mechanism by which certain naphthyridine derivatives exert their biological effects is through the inhibition of enzymes crucial for DNA replication and maintenance. nih.govnih.gov DNA topoisomerases and gyrases are vital enzymes that manage the topological state of DNA, a process essential for replication, transcription, and chromosome segregation. nih.gov

Certain 1,8-naphthyridine (B1210474) derivatives, a closely related isomer class to 1,6-naphthyridines, have a well-established history of targeting these enzymes. For instance, nalidixic acid was one of the first in its class to selectively block bacterial DNA replication by inhibiting the A subunit of DNA gyrase. nih.gov Newer derivatives continue to be developed as potent DNA gyrase inhibitors. nih.govnih.gov Molecular docking and inhibition assays have confirmed that these compounds can be potent inhibitors of E. coli DNA gyrase. nih.govnih.gov

In the context of anticancer activity, some naphthyridine derivatives are known to target human topoisomerase II. nih.gov For example, the dibenzo[c,h] acs.orgnih.govnaphthyridin-6-one derivative, Genz-644282, is a non-camptothecin inhibitor of topoisomerase I that has demonstrated greater potency than camptothecins in cell proliferation assays. nih.gov The inhibition of these enzymes leads to DNA damage, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells. nih.govnih.gov

Modulation of kinase activity is a significant mechanism for 1,6-naphthyridine derivatives, particularly in the context of cancer therapy. These compounds have been engineered to act as potent and selective inhibitors of specific protein kinases involved in oncogenic signaling pathways.

Cyclin-Dependent Kinases 8 and 19 (CDK8/19): CDK8 and its paralog CDK19 are components of the Mediator complex that regulate transcription and have been implicated as oncogenes in cancers such as colorectal cancer through the activation of WNT signaling. acs.orgnih.gov Researchers have developed 2,8-disubstituted-1,6-naphthyridines with potent affinity for CDK8 and CDK19. acs.orgnih.govnih.gov For example, compound 51 (a 2,8-disubstituted-1,6-naphthyridine) demonstrated sustained inhibition of STAT1SER727 phosphorylation, a biomarker of CDK8 inhibition, in a colorectal carcinoma xenograft model following oral administration. acs.orgnih.gov The introduction of an amino substituent at the C5 position of the 1,6-naphthyridine scaffold was found to be a key modification to prevent rapid metabolism. acs.orgnih.govnih.gov

Fibroblast Growth Factor Receptor 4 (FGFR4): Aberrant signaling of FGFR4, driven by the FGF19 signaling pathway, is a critical factor in the development of certain cancers, especially hepatocellular carcinoma (HCC) and colorectal cancer. acs.orgnih.govnih.govresearchgate.net This has made FGFR4 a promising therapeutic target. acs.orgnih.govresearchgate.net Scientists have designed and synthesized novel series of 1,6-naphthyridin-2(1H)-one derivatives as potent and highly selective FGFR4 inhibitors. acs.orgnih.govnih.gov These inhibitors, such as the representative compound A34 , are designed to covalently bind to a specific cysteine residue (Cys552) in the FGFR4 kinase domain. acs.orgnih.gov Compound A34 exhibited potent anti-proliferative activity against FGFR4-dependent HCC cell lines (Hep-3B IC50 = 10.2 nM and Huh-7 IC50 = 14.1 nM) and showed significant antitumor efficacy in a Hep-3B xenograft model. acs.orgnih.gov Similarly, compound 19g was identified as a potent and selective FGFR4 inhibitor that showed a substantial cytotoxic effect against colorectal cancer cell lines and disrupted the phosphorylation of FGFR4 and its downstream signaling proteins. nih.gov

| Compound | Target Kinase | Key Findings | Cancer Type | Reference |

|---|---|---|---|---|

| A34 | FGFR4 | Potent and selective covalent inhibitor. Showed nanomolar anti-proliferative activity (Hep-3B IC50 = 10.2 nM) and in vivo antitumor efficacy. | Hepatocellular Carcinoma | acs.orgnih.gov |

| 19g | FGFR4 | Excellent kinase selectivity and substantial cytotoxic effect. Induced significant tumor inhibition in a HCT116 xenograft model. | Colorectal Cancer | nih.gov |

| 51 | CDK8/19 | Demonstrated sustained inhibition of STAT1 phosphorylation in an SW620 xenograft model. | Colorectal Cancer | acs.orgnih.gov |

Interaction with Nucleic Acids

Beyond inhibiting enzymes that process DNA, some naphthyridine derivatives can interact directly with nucleic acids. Studies on pyrazole (B372694) derivatives of naphthyridine have shown that these compounds can bind to DNA through an intercalative mode. nih.gov This mode of binding, where the compound inserts itself between the base pairs of the DNA double helix, can disrupt DNA structure and function. This interaction can lead to DNA damage, which was confirmed by comet assays, and subsequently trigger cellular apoptosis. nih.gov This direct interaction with DNA represents another pathway through which these compounds can exert their cytotoxic effects on cancer cells.

Modulation of Protein-Protein Interactions (e.g., HIV-1 Integrase and LEDGF/p75)

The 1,6-naphthyridine scaffold is also explored for its potential to disrupt key protein-protein interactions in disease pathways, including viral infections. nih.gov A critical interaction for HIV-1 replication is between the viral enzyme integrase (IN) and the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75), which guides the integration of the viral DNA into the host genome. nih.govnih.gov

While a class of drugs known as HIV-1 integrase-LEDGF allosteric inhibitors (INLAIs) is specifically designed to inhibit this interaction, the direct linkage of 1,6-naphthyridine derivatives to this specific mechanism is still an area of emerging research. nih.govnih.gov However, the broad antiviral activity reported for functionalized 1,6-naphthyridines suggests that interference with viral-host protein interactions is a plausible mechanism of action for some derivatives. nih.gov These inhibitors can act as molecular glues that promote the hyper-multimerization of the HIV-1 integrase, disrupting the normal maturation of viral particles. nih.gov

Selected Biological Pathways and Effects

The inhibition of enzymes and interaction with macromolecules by 1,6-naphthyridine derivatives translate into profound effects on cellular pathways, most notably those involved in cancer progression.

The anticancer properties of 1,6-naphthyridine derivatives are a result of their ability to engage multiple mechanisms that are detrimental to cancer cells. nih.gov

Specific Kinase Inhibition: As detailed in section 6.1.2, the targeted inhibition of kinases like FGFR4 and CDK8/19 is a primary anticancer mechanism. acs.orgacs.orgnih.gov By blocking these kinases, derivatives can halt the specific signaling pathways that drive cancer cell proliferation and survival. acs.orgacs.org For instance, FGFR4 inhibition disrupts the FGF19 signaling crucial for HCC and colorectal cancer cells. acs.orgnih.gov

Induction of Apoptosis: A common outcome of treatment with these compounds is the induction of programmed cell death, or apoptosis. This can be triggered by various upstream events, including DNA damage from topoisomerase inhibition or direct DNA interaction, or high levels of oxidative stress. nih.govnih.gov Studies have confirmed that potent naphthyridine derivatives cause morphological features of apoptosis and lead to a decrease in mitochondrial membrane potential. nih.gov This decrease is a key step in the intrinsic apoptotic pathway, leading to the release of cytochrome c and the activation of executioner caspases, such as caspase-3 and -7. nih.gov

Cell Cycle Arrest: By interfering with the machinery of cell division, naphthyridine derivatives can cause cancer cells to arrest at specific phases of the cell cycle. For example, some multi-kinase inhibitor derivatives have been shown to induce G2/M phase cell cycle arrest in glioblastoma cells. nih.gov This arrest prevents the cells from proceeding through mitosis, ultimately inhibiting proliferation and often leading to apoptosis. nih.gov

| Mechanism | Description | Example Target/Pathway | Observed Effect | Reference |

|---|---|---|---|---|

| Specific Kinase Inhibition | Blocking the activity of oncogenic protein kinases. | FGFR4, CDK8/19 | Inhibition of proliferation in HCC, colorectal cancer. | acs.orgacs.orgnih.gov |

| Induction of Apoptosis | Activating programmed cell death pathways. | Mitochondrial pathway, Caspase-9, Caspase-3/7 | Decreased mitochondrial membrane potential, DNA damage. | nih.gov |

| Cell Cycle Arrest | Halting the cell division cycle at a specific checkpoint. | G2/M phase | Inhibition of cell migration and proliferation. | nih.gov |

| Topoisomerase Inhibition | Inhibiting enzymes that manage DNA topology, leading to DNA strand breaks. | Topoisomerase I/II | Cytotoxicity in various cancer cell lines. | nih.govnih.gov |

Anti-Infective Mechanisms of 1,6-Naphthyridine Derivatives

Derivatives of the 1,6-naphthyridine core structure have demonstrated a variety of anti-infective properties, including antibacterial, antiviral, and antimalarial actions.

Antibacterial Activity: The naphthyridine scaffold is a key component of some quinolone antibiotics. nih.gov The mechanism of these compounds generally involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. nih.gov This disruption of DNA processes ultimately leads to bacterial cell death.

Antiviral Activity: Certain 1,6-naphthyridine derivatives have shown promise as antiviral agents. For instance, some analogues have been investigated for their activity against human cytomegalovirus (HCMV). The proposed mechanism for some of these compounds does not involve the viral DNA polymerase, suggesting a novel mode of action that could be effective against resistant viral strains.

Antimalarial Activity: The 1,6-naphthyridine structure has also been explored for its potential in developing new antimalarial drugs.

Neurobiological Modulations of 1,6-Naphthyridine Derivatives

The 1,6-naphthyridine nucleus is also considered a "privileged scaffold" in medicinal chemistry for its ability to bind to various biological targets, including those in the central nervous system.

Relevance to Alzheimer's Disease: Research has explored 1,6-naphthyridine derivatives in the context of Alzheimer's disease. One area of investigation involves the inhibition of phosphodiesterase 5 (PDE5). Inhibition of PDE5 can lead to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, which plays a role in signaling pathways related to learning and memory.

Relevance to Parkinson's Disease: While specific studies on 1,6-naphthyridine derivatives in Parkinson's disease models are less common, the broader class of naphthyridines has been investigated for neuroprotective effects.

Antihistaminic Activity: The diverse biological profile of naphthyridine derivatives includes potential antihistaminic activity, although this is a less explored area of their pharmacology.

Advanced Research Avenues and Future Perspectives for 8 Iodo 5 Methoxy 1,6 Naphthyridine

Development of Novel Synthetic Routes for Complex 1,6-Naphthyridine (B1220473) Architectures

The synthesis of the 1,6-naphthyridine core has traditionally been challenging. Classical methods like the Skraup reaction, which involves heating an aminopyridine with a glycerol (B35011) derivative in the presence of sulfuric acid and an oxidizing agent, are often harsh and can result in violent, runaway reactions with modest yields. acs.org Consequently, modern organic synthesis has focused on developing more efficient, scalable, and versatile methods to construct complex 1,6-naphthyridine architectures.

Recent advancements have moved towards modular and controlled synthetic strategies. Two primary approaches have been identified for the synthesis of 1,6-naphthyridin-2(1H)-ones: building from a preformed pyridine (B92270) or a preformed pyridone ring. nih.gov Another innovative strategy involves multicomponent reactions (MCRs), which allow for the diastereoselective synthesis of pyrano- and furano-naphthyridine derivatives in high yields. ekb.eg For instance, the use of camphor (B46023) sulfonic acid (CSA) as a catalyst in an ABB' type multicomponent coupling of 4-aminopyridine (B3432731) and cyclic enol ethers has proven effective. ekb.eg

Furthermore, the development of asymmetric synthesis for related scaffolds, such as 5,6,7,8-tetrahydro-1,6-naphthyridines, highlights the progress in creating stereochemically complex molecules. acs.org One such synthesis utilized an atom-economical Heck-type vinylation and a ruthenium-catalyzed enantioselective transfer hydrogenation as key steps. acs.org These novel methodologies are crucial for generating diverse libraries of 1,6-naphthyridine derivatives, including analogs of 8-Iodo-5-methoxy-1,6-naphthyridine, for biological screening and optimization.

| Synthetic Strategy | Description | Key Features |

| Modified Skraup Reaction | A refinement of the classical method, sometimes using aminopyridine-N-oxides as starting materials followed by reduction. acs.org | Historical significance, modest yields, harsh conditions. acs.org |

| From Preformed Rings | Synthesis starting from either a substituted pyridine or a pyridone ring, which is then annulated to form the second ring. nih.gov | Modular, allows for diverse substituent patterns. nih.govurl.edu |

| Multicomponent Reactions (MCRs) | Condensation of three or more starting materials in a single step, such as coupling an aminopyridine, a cyclic enol ether, and another component. ekb.eg | High efficiency, diastereoselectivity, atom economy. ekb.eg |

| Asymmetric Synthesis | Enantioselective methods to produce chiral naphthyridine scaffolds, for example, via catalytic transfer hydrogenation. acs.org | Access to stereochemically defined compounds, crucial for specific biological interactions. acs.org |

Exploration of New Biological Targets and Polypharmacology within the 1,6-Naphthyridine Class

The 1,6-naphthyridine scaffold is a versatile pharmacophore found in compounds with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govontosight.ai The ability of this class of molecules to interact with multiple biological targets, a concept known as polypharmacology, is a significant area of current research. This is particularly relevant for complex diseases like cancer, where targeting multiple signaling pathways can lead to more effective treatments.

Researchers are actively exploring new biological targets for 1,6-naphthyridine derivatives. For example, novel 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target for colorectal cancer therapy. nih.gov Another important target is the heat shock protein 90 (Hsp90), an ATP-dependent chaperone overexpressed in many cancers; 1,6-naphthyridin-2(1H)-one derivatives have been designed as Hsp90 inhibitors. nih.gov

The broad biological profile of the related 1,8-naphthyridine (B1210474) isomer, which exhibits activities against neurological disorders, bacterial infections, and cancer, further underscores the potential of the naphthyridine core. nih.govtandfonline.comresearchgate.net The exploration of this compound and its derivatives against a panel of kinases, proteases, and other enzymes could unveil novel biological activities and lead to the development of first-in-class therapeutic agents.

| Biological Target | Therapeutic Area | Example |

| FGFR4 Kinase | Oncology (Colorectal Cancer) | 1,6-Naphthyridine-2-one derivatives. nih.gov |

| Hsp90 | Oncology (Breast Cancer) | Novobiocin analogs based on a 1,6-naphthyridin-2(1H)-one scaffold. nih.gov |

| Kinases (General) | Oncology | Ripretinib (a 1,6-naphthyridin-2(1H)-one) for gastrointestinal stromal tumors (GIST). nih.gov |

| Various Receptors | Multiple | 1,6-Naphthyridines serve as ligands for various receptors in the body. nih.gov |

Integration of Advanced Computational and Experimental Methodologies in Compound Design

The synergy between computational and experimental approaches has revolutionized modern drug discovery, and the design of 1,6-naphthyridine derivatives is no exception. nih.gov In silico methods are increasingly used to predict the properties of novel compounds, refine their structures for optimal target engagement, and understand their mechanism of action at a molecular level.

Computational tools such as molecular docking are employed to predict the binding poses and affinities of 1,6-naphthyridine ligands within the active sites of their biological targets. researchgate.net These predictions help prioritize which compounds to synthesize, saving time and resources. Furthermore, computational models can predict Absorption, Distribution, Metabolism, Elimination, and Toxicity (ADMET) properties, which is crucial for assessing the drug-likeness of new chemical entities early in the discovery process. acs.org

The integration of quantum mechanics (QM) calculations is particularly important for accurately describing subtle but critical interactions like halogen bonding, which standard molecular mechanics force fields may not handle well. researchgate.netresearchgate.net This computational insight guides the experimental synthesis of next-generation compounds with improved potency and selectivity, creating a feedback loop where experimental results are used to refine and validate the computational models. nih.gov

Harnessing Halogen Bonding and Other Non-Covalent Interactions in Rational Drug Design

The iodine atom on the this compound molecule is not merely a synthetic handle but a key functional group for rational drug design. Halogen atoms, particularly iodine and bromine, can participate in a highly directional, non-covalent interaction known as a halogen bond (XB). nih.gov This interaction occurs between the electropositive region on the halogen atom (the σ-hole) and a Lewis base, such as a carbonyl oxygen or an amine nitrogen, in a protein's active site. researchgate.netresearchgate.net

For a long time, only the steric and lipophilic properties of halogens were considered in drug design. nih.gov However, it is now recognized that halogen bonding can be a powerful tool, comparable to the well-known hydrogen bond, for enhancing binding affinity and modulating selectivity. researchgate.netnih.gov The intentional incorporation of halogen bonds into ligand design has led to the development of potent inhibitors for various therapeutic targets, including protein kinases and serine proteases. nih.gov

The study of halogen bonding through database surveys of protein-ligand complexes and advanced theoretical calculations is an active area of research. researchgate.netnih.gov For this compound, the iodine at the C8 position is ideally situated to form such interactions, and its potential to serve as a halogen bond donor should be a central consideration in designing new inhibitors based on this scaffold.

| Interaction Type | Description | Role in Drug Design |

| Halogen Bonding | A non-covalent interaction between a covalently bonded halogen (Lewis acid) and a Lewis base. nih.gov | Enhances binding affinity and selectivity; provides directionality for ligand binding. researchgate.netnih.gov |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | A cornerstone of molecular recognition and drug-receptor interactions. |

| Multipolar Interactions | Electrostatic interactions beyond simple point charges, involving dipoles, quadrupoles, etc. nih.gov | Contribute to the overall binding energy and specificity of a ligand. nih.gov |

Outlook on the Translational Potential in Chemical Biology Research

The ultimate goal of developing novel compounds like those derived from this compound is their translation into tools for chemical biology and, eventually, into clinical therapies. The 1,6-naphthyridine class has already demonstrated significant translational potential. A prime example is Ripretinib, a 1,6-naphthyridin-2(1H)-one derivative approved by the FDA for the treatment of advanced gastrointestinal stromal tumors (GIST). nih.gov This approval validates the therapeutic relevance of the 1,6-naphthyridine scaffold.

Beyond direct therapeutic applications, derivatives of this compound can be developed as chemical probes to study biological systems. The iodine atom allows for the facile introduction of radiolabels for imaging studies or photoaffinity labels for target identification experiments.

The continued development of novel synthetic routes will enable the creation of more complex and diverse 1,6-naphthyridine libraries. ekb.egacs.org Coupled with advanced computational design and a deeper understanding of their polypharmacology and non-covalent interactions, the future for this class of compounds is promising. The journey from a versatile chemical intermediate like this compound to a clinically approved drug is long, but the foundational research indicates a high potential for success in addressing unmet medical needs, particularly in oncology. nih.gov

Q & A

Basic Research Questions

Q. What is the most efficient synthetic route for 8-Iodo-5-methoxy-1,6-naphthyridine, and what are the critical reaction parameters?

- Methodology : The compound is synthesized via nucleophilic substitution of a chloro precursor. For example, 5-chloro-8-iodo-1,6-naphthyridine reacts with sodium methoxide (MeONa) in methanol under reflux for 1 hour, achieving >95% yield. Key parameters include maintaining anhydrous conditions, precise temperature control (reflux at ~65°C), and stoichiometric excess of MeONa to ensure complete substitution .

- Optimization Tips : Varying reaction time (30–90 minutes) and monitoring by TLC or HPLC can identify optimal conversion. Alternative solvents (e.g., ethanol) may reduce side products.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.9–4.1 ppm) and iodine’s deshielding effects on adjacent carbons .

- IR Spectroscopy : Stretching frequencies for C-I (~500 cm) and methoxy C-O (~1250 cm) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 317.0) and isotopic patterns from iodine .

Q. What are common derivatives synthesized from this compound, and how are they accessed?

- Methodology :

- Cross-Coupling Reactions : The iodine substituent enables Suzuki-Miyaura couplings with aryl boronic acids to form biaryl derivatives (e.g., 8-aryl-5-methoxy-1,6-naphthyridines) using Pd catalysts .

- Heterocycle Formation : Cyclocondensation with xanthates or thiols yields fused systems like thiazolo[4,5-b][1,6]naphthyridines under high-temperature (165°C) conditions .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in metal-catalyzed reactions?

- Methodology :

- Computational Modeling : Density Functional Theory (DFT) calculations reveal iodine’s electron-withdrawing effect, which polarizes the naphthyridine ring and activates C-I bonds for oxidative addition in Pd-catalyzed couplings. Compare HOMO-LUMO gaps with non-halogenated analogs .

- Experimental Validation : Kinetic studies using varying catalysts (e.g., Pd(PPh) vs. PdCl) and ligands (e.g., SPhos) quantify reaction rates and regioselectivity .

Q. How can researchers resolve contradictions in halogenation outcomes when using different reagents?

- Case Study : In chlorination reactions, using POCl at 170°C yields 5-chloro-1,6-naphthyridine (63%), while PCl/POCl mixtures produce dichlorinated byproducts (e.g., 5,8-dichloro derivatives). This discrepancy arises from PCl’s stronger acidity, promoting multiple substitutions .

- Resolution Strategy :

- Mechanistic Probes : Isotopic labeling (e.g., Cl) tracks chlorine incorporation sites.

- In Situ Monitoring : Raman spectroscopy detects intermediate chlorophosphates to adjust reagent ratios dynamically.

Q. What strategies optimize the pharmacological activity of this compound derivatives?

- Methodology :

- Structure-Activity Relationships (SAR) : Modify the methoxy group (e.g., replace with ethoxy or amino) and assess cytotoxicity against cancer cell lines (e.g., MCF-7). Use molecular docking to predict binding to topoisomerase I or kinase targets .

- Bioisosteric Replacement : Substitute iodine with trifluoromethyl or seleno groups to enhance metabolic stability while retaining electronic properties .

Q. How can computational tools predict the tautomeric behavior of this compound in solution?

- Methodology :

- Tautomer Stability : Use Gaussian or ORCA software to calculate Gibbs free energy differences between enol and keto forms. Solvent effects (e.g., polarizable continuum models) simulate DMSO or water environments .

- Experimental Correlation : Compare computed H NMR shifts with experimental data in deuterated solvents to validate models.

Data Contradiction Analysis

Q. Why do decarboxylation reactions of naphthyridinecarboxylic acids yield varying products under similar conditions?

- Evidence : Decarboxylation of 6-methyl-5-oxo-1,6-naphthyridine-8-carboxylic acid at 250°C produces 6-methyl-1,6-naphthyridin-5-one (77% yield), while analogous substrates require higher temperatures (370°C) for efficient conversion. This suggests steric and electronic effects from substituents alter transition-state accessibility .

- Resolution : Conduct controlled thermogravimetric analysis (TGA) to map decomposition pathways. Pair with DFT studies to identify rate-limiting steps.

Experimental Design Guidelines

Q. How to design a kinetic study for substitution reactions involving this compound?

- Protocol :

Variable Control : Fix solvent (MeOH), temperature (reflux), and nucleophile concentration.

Sampling Intervals : Collect aliquots at 10-minute intervals for HPLC analysis.

Rate Law Determination : Plot ln([substrate]) vs. time to assess pseudo-first-order kinetics.

Activation Energy : Repeat at 50°C, 65°C, and 80°C; apply Arrhenius equation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.